

optimizing 17-Bromo Vinorelbine Ditartrate dosage to minimize toxicity

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Compound of Interest

Compound Name: *17-Bromo Vinorelbine Ditartrate*

Cat. No.: *B1161119*

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Technical Support Center: 17-Bromo Vinorelbine Ditartrate

Disclaimer: The following information is based on the available data for Vinorelbine Ditartrate, the parent compound of **17-Bromo Vinorelbine Ditartrate**. Specific toxicological and dosage data for the 17-bromo derivative are not currently available in the public domain. This guide is intended to provide a predictive framework for researchers based on the well-established profile of Vinorelbine. All experimental work should be conducted with appropriate caution and dose-escalation studies are strongly recommended.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with **17-Bromo Vinorelbine Ditartrate**, with solutions based on the known properties of Vinorelbine.

| Issue | Possible Cause | Recommended Action |
|---|--|--|
| Higher than expected cytotoxicity in vitro | Cell line hypersensitivity. | Review the literature for the specific cell line's sensitivity to Vinca alkaloids. Consider using a dose-response curve to determine the IC ₅₀ and select a more appropriate concentration. |
| Incorrect dosage calculation or preparation. | Double-check all calculations and ensure the compound is fully dissolved. Prepare fresh solutions for each experiment. | |
| Low in vivo efficacy at predicted dosages | Poor bioavailability of the bromo-derivative. | Consider alternative routes of administration or formulation strategies to enhance bioavailability. A liposomal formulation of vinorelbine has been shown to improve drug penetration into tumors. [1] |
| Development of drug resistance. | Investigate mechanisms of resistance, such as overexpression of efflux pumps (e.g., P-glycoprotein). | |
| Unexpected off-target effects in cell culture | Interaction with unforeseen cellular pathways. | Perform a literature search for off-target effects of Vinca alkaloids. Consider using transcriptomic or proteomic analysis to identify affected pathways. |
| Severe neutropenia in animal models | Myelosuppression is a known dose-limiting toxicity of Vinorelbine. [2] | Reduce the dosage or alter the dosing schedule. In clinical settings, dose adjustments are made based on neutrophil counts. [3] [4] |

Neurotoxicity in animal models

Vinca alkaloids are known to cause neurotoxicity.

Monitor for signs of neuropathy. Vinorelbine is reported to have lower neurotoxicity compared to other vinca alkaloids due to its higher selectivity for mitotic over axonal microtubules.[\[1\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **17-Bromo Vinorelbine Ditartrate?**

A1: Based on its parent compound, **17-Bromo Vinorelbine Ditartrate** is expected to act as a mitotic inhibitor. It likely binds to tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[\[1\]](#)[\[5\]](#)

Q2: What are the expected dose-limiting toxicities?

A2: The primary dose-limiting toxicity for Vinorelbine is myelosuppression, specifically neutropenia.[\[2\]](#) Researchers should anticipate this and monitor white blood cell counts closely in vivo studies. Neurotoxicity is another potential, though generally less severe, side effect.[\[2\]](#)

Q3: How can I minimize the risk of toxicity in my experiments?

A3: Start with a low dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Monitor for signs of toxicity, particularly myelosuppression and neurotoxicity. Consider alternative dosing schedules, such as metronomic dosing (frequent low doses), which has been explored for Vinorelbine to reduce toxicity.

Q4: Are there any known drug interactions I should be aware of?

A4: Vinorelbine is metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration of drugs that are strong inhibitors or inducers of this enzyme can alter the plasma concentration of Vinorelbine, potentially increasing toxicity or reducing efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data for Vinorelbine, which can serve as a starting point for experiments with its 17-bromo derivative.

Table 1: In Vitro Cytotoxicity of Vinorelbine (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |
|------------------|----------------------------|--------------------------------|
| A549 | Non-Small Cell Lung Cancer | 27.40[6] |
| Calu-6 | Non-Small Cell Lung Cancer | 10.01[6] |
| H1792 | Non-Small Cell Lung Cancer | 5.639[6] |
| P388 (sensitive) | Murine Leukemia | Data not available in snippets |
| P388 (resistant) | Murine Leukemia | Data not available in snippets |

Table 2: In Vivo Acute Toxicity of Vinorelbine (LD50 Values)

| Animal Model | Route of Administration | LD50 (mg/kg) |
|--------------|-------------------------|--------------|
| Male Mice | Intravenous | 29.3[7] |
| Female Mice | Intravenous | 32.1[7] |

Table 3: Clinical Dosage and Toxicity of Vinorelbine in Non-Small Cell Lung Cancer (NSCLC)

| Regimen | Dosage | Cycle | Grade 3/4 Neutropenia (%) |
|----------------------------|---|---------------|--------------------------------|
| Single Agent | 30 mg/m ² weekly | - | 53[2] |
| Combination with Cisplatin | 25 mg/m ² on days 1, 8, 15, 22 + Cisplatin 100 mg/m ² on day 1 | 28 days | ~60[8] |
| Combination with Cisplatin | 30 mg/m ² weekly + Cisplatin 120 mg/m ² on days 1 and 29 | Every 6 weeks | Data not available in snippets |

Experimental Protocols

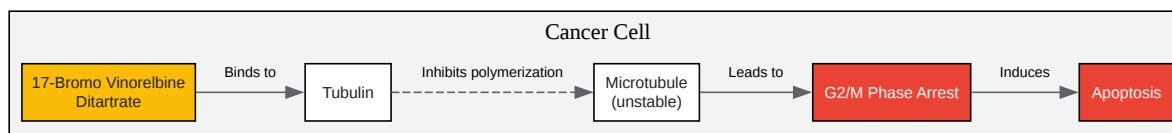
1. In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Drug Treatment: Prepare serial dilutions of **17-Bromo Vinorelbine Ditartrate** in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
- Incubation: Incubate the plate for 24, 48, and 72 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. In Vivo Maximum Tolerated Dose (MTD) Study

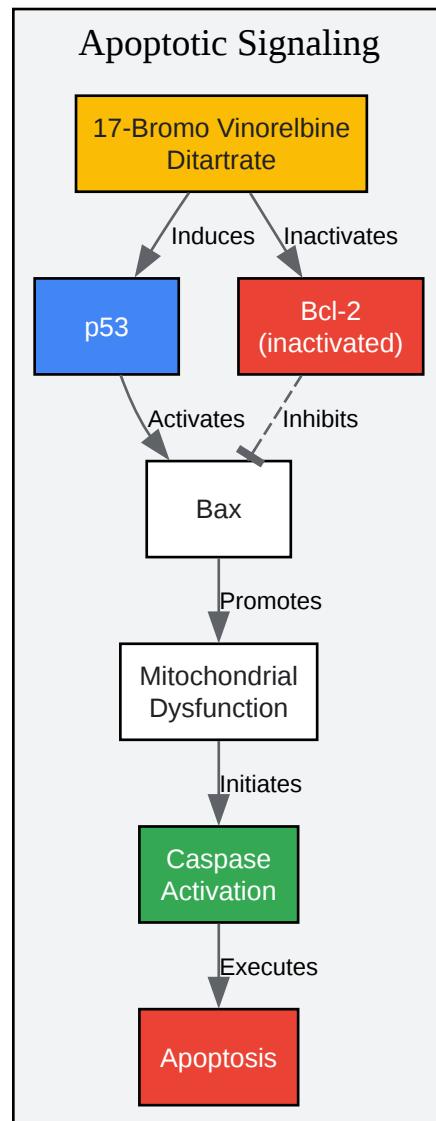
- Animal Model: Use an appropriate animal model (e.g., BALB/c mice).
- Dose Groups: Establish several dose groups with a sufficient number of animals in each (e.g., n=5). Start with a low dose based on in vitro data and LD50 values of the parent compound.
- Drug Administration: Administer **17-Bromo Vinorelbine Ditartrate** via the desired route (e.g., intravenous).
- Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of distress.
- Hematological Analysis: Collect blood samples at regular intervals to monitor for myelosuppression (neutrophil, red blood cell, and platelet counts).
- Endpoint: The MTD is defined as the highest dose that does not cause irreversible toxicity or more than a 20% loss in body weight.

Visualizations



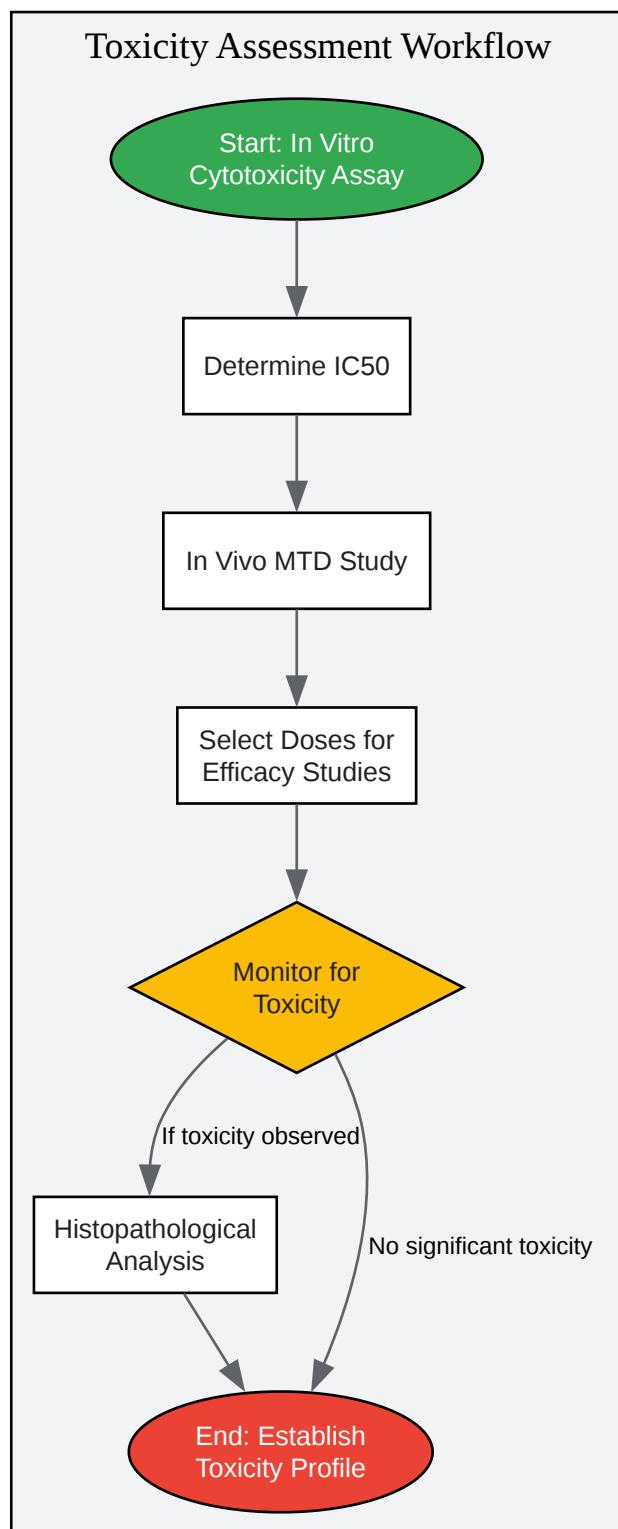
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Caption: Mechanism of action of **17-Bromo Vinorelbine Ditartrate**.



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Caption: Key signaling pathways involved in Vinorelbine-induced apoptosis.

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Caption: Experimental workflow for assessing the toxicity of **17-Bromo Vinorelbine Ditartrate**.

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